N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351648-64-0
VCID: VC4158035
InChI: InChI=1S/C20H24N4O5/c1-23-13-16(18(22-23)27-2)17(25)21-15-5-3-14(4-6-15)19(26)24-9-7-20(8-10-24)28-11-12-29-20/h3-6,13H,7-12H2,1-2H3,(H,21,25)
SMILES: CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4
Molecular Formula: C20H24N4O5
Molecular Weight: 400.435

N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 1351648-64-0

Cat. No.: VC4158035

Molecular Formula: C20H24N4O5

Molecular Weight: 400.435

* For research use only. Not for human or veterinary use.

N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide - 1351648-64-0

Specification

CAS No. 1351648-64-0
Molecular Formula C20H24N4O5
Molecular Weight 400.435
IUPAC Name N-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Standard InChI InChI=1S/C20H24N4O5/c1-23-13-16(18(22-23)27-2)17(25)21-15-5-3-14(4-6-15)19(26)24-9-7-20(8-10-24)28-11-12-29-20/h3-6,13H,7-12H2,1-2H3,(H,21,25)
Standard InChI Key RFDMTDGNUOEOEY-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₀H₂₄N₄O₅, MW: 400.435 g/mol) integrates three distinct pharmacophoric elements:

  • Spirocyclic Core: The 1,4-dioxa-8-azaspiro[4.5]decane system comprises a six-membered ring fused to a five-membered 1,4-dioxolane moiety, creating a rigid bicyclic framework. This spiro arrangement imposes conformational constraints that may enhance binding selectivity in biological targets.

  • Pyrazole Carboxamide: The 3-methoxy-1-methylpyrazole-4-carboxamide group contributes hydrogen-bonding capabilities via its carboxamide (-CONH-) and methoxy (-OCH₃) substituents, while the methyl group at N1 enhances metabolic stability.

  • Phenyl Carbonyl Linker: A para-substituted phenyl ring bridges the spirocycle and pyrazole units, enabling π-π stacking interactions and modulating solubility.

Spectroscopic and Computational Data

  • SMILES: CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4

  • InChIKey: RFDMTDGNUOEOEY-UHFFFAOYSA-N

  • logP: Estimated at ~1.7–2.1 based on analogous spirocyclic compounds .

  • Polar Surface Area: 101.6 Ų (calculated), suggesting moderate membrane permeability .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₄O₅
Molecular Weight400.435 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors10
Topological Polar Surface101.6 Ų

Synthetic Methodology

Multi-Step Synthesis

The synthesis involves three principal stages (Figure 1):

Spirocyclic Core Formation

The 1,4-dioxa-8-azaspiro[4.5]decane is synthesized via cyclocondensation of 1,4-cyclohexanedione with ethylene glycol under acid catalysis, followed by reductive amination to introduce the nitrogen atom .

Pyrazole Carboxamide Preparation

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is generated through cyclization of ethyl acetoacetate with hydrazine derivatives, followed by methoxylation and methylation.

Final Coupling

The spirocyclic amine is acylated with 4-nitrobenzoyl chloride, reduced to the aniline, and coupled with the pyrazole carboxamide using carbodiimide-mediated amide bond formation.

Research Findings and Biological Relevance

Hypothesized Targets

While direct studies on this compound are sparse, structural analogs suggest potential interactions with:

  • Neuropeptide Y (NPY) Receptors: Spirocyclic derivatives have shown affinity for NPY Y5 receptors, implicated in appetite regulation and metabolic disorders .

  • Kinase Inhibition: The pyrazole carboxamide motif is common in kinase inhibitors (e.g., JAK2/STAT3 pathways) .

In Silico Predictions

  • ADMET Profile: Moderate bioavailability (F ≈ 50%) is predicted due to balanced logP and polar surface area. Hepatic metabolism via CYP3A4 is likely .

  • Target Engagement: Molecular docking suggests potential binding to the ATP pocket of kinases (e.g., CDK2) with ΔG ≈ -9.2 kcal/mol .

Data Presentation and Comparative Analysis

Table 2: Comparative Analysis of Spirocyclic Analogs

CompoundTargetIC₅₀/EC₅₀Source
Example Patent Compound NPY Y5 Receptor12 nM
VC4158035 (This Compound)Kinase (Predicted)N/A

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